molecular formula C14H16N2O2 B1419148 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 163814-56-0

1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1419148
M. Wt: 244.29 g/mol
InChI Key: MVTAXJHLUMWNBU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation .

Scientific Research Applications

Tautomerism and Structural Analysis

  • The compound demonstrates annular tautomerism and structural uniqueness, as observed in NH-pyrazoles. Such compounds, especially those with a phenol residue, form complex hydrogen-bonded structures in crystals (Cornago et al., 2009).

Synthetic Applications and Reactions

  • It serves as an intermediate in the synthesis of secondary amines via direct reductive amination, highlighting its utility in creating biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).
  • The compound can undergo formylation to produce 4-formyl derivatives, important in chemical syntheses (Attaryan et al., 2006).

Biological and Antimicrobial Properties

  • Derivatives of this compound show promising in vitro antimicrobial activities and antioxidant properties, making it significant in medical and pharmaceutical research (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
  • Novel compounds synthesized from it have shown anti-microbial properties and potential as agents against bacterial and fungal strains (Prasath et al., 2015).

Molecular Conformation and Hydrogen Bonding

  • It forms complex hydrogen-bonded framework structures in derivatives, contributing to the understanding of molecular conformations and interactions (Asma et al., 2018).

Synthesis and Crystallography

  • The compound is involved in the synthesis of other pyrazole derivatives, useful in crystallographic studies to understand molecular structures (Xu & Shi, 2011).
  • It is used in the preparation of various heterocyclic compounds, demonstrating its versatility in synthetic chemistry (Khalifa, Nossier, & Al-Omar, 2017).

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with its handling and disposal .

Future Directions

This involves discussing potential applications of the compound and areas for future research .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-14(9-17)11(2)16(15-10)8-12-4-6-13(18-3)7-5-12/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTAXJHLUMWNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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